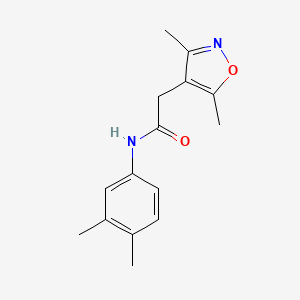![molecular formula C20H19FN4O B7461452 [4-(2-Fluorophenyl)piperazin-1-yl]-(3-phenylimidazol-4-yl)methanone](/img/structure/B7461452.png)
[4-(2-Fluorophenyl)piperazin-1-yl]-(3-phenylimidazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2-Fluorophenyl)piperazin-1-yl]-(3-phenylimidazol-4-yl)methanone, also known as FPPIM, is a compound that has gained much attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of [4-(2-Fluorophenyl)piperazin-1-yl]-(3-phenylimidazol-4-yl)methanone is not fully understood. However, it is believed to interact with various neurotransmitter receptors in the brain, including dopamine and serotonin receptors. It may also modulate the activity of certain enzymes and proteins involved in inflammation and cancer.
Biochemical and Physiological Effects:
[4-(2-Fluorophenyl)piperazin-1-yl]-(3-phenylimidazol-4-yl)methanone has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its antidepressant and antipsychotic properties. [4-(2-Fluorophenyl)piperazin-1-yl]-(3-phenylimidazol-4-yl)methanone has also been shown to inhibit the activity of certain enzymes involved in inflammation, which may contribute to its anti-inflammatory effects. In addition, [4-(2-Fluorophenyl)piperazin-1-yl]-(3-phenylimidazol-4-yl)methanone has been shown to induce cell death in cancer cells, suggesting its potential as a cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of [4-(2-Fluorophenyl)piperazin-1-yl]-(3-phenylimidazol-4-yl)methanone is its relatively simple synthesis method, which makes it easy to obtain in large quantities for lab experiments. However, one limitation is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on [4-(2-Fluorophenyl)piperazin-1-yl]-(3-phenylimidazol-4-yl)methanone. One area of interest is its potential use as a treatment for mental health disorders, particularly depression and schizophrenia. Future research could also focus on its potential as an anti-inflammatory agent and as a treatment for cancer. Additionally, further studies could be conducted to better understand its mechanism of action and to identify any potential side effects or limitations.
Métodos De Síntesis
[4-(2-Fluorophenyl)piperazin-1-yl]-(3-phenylimidazol-4-yl)methanone can be synthesized using a multi-step process involving the reaction of 2-fluoroaniline and 1-(3-phenylimidazol-4-yl)ethanone with piperazine. The resulting product is then purified using column chromatography to obtain [4-(2-Fluorophenyl)piperazin-1-yl]-(3-phenylimidazol-4-yl)methanone in its pure form.
Aplicaciones Científicas De Investigación
[4-(2-Fluorophenyl)piperazin-1-yl]-(3-phenylimidazol-4-yl)methanone has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to have antipsychotic and antidepressant properties, making it a promising candidate for the treatment of mental health disorders. [4-(2-Fluorophenyl)piperazin-1-yl]-(3-phenylimidazol-4-yl)methanone has also been studied for its potential use as an anti-inflammatory agent and as a treatment for cancer.
Propiedades
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(3-phenylimidazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O/c21-17-8-4-5-9-18(17)23-10-12-24(13-11-23)20(26)19-14-22-15-25(19)16-6-2-1-3-7-16/h1-9,14-15H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJZQCACLPRZQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CN=CN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Fluorophenyl)piperazin-1-yl]-(3-phenylimidazol-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

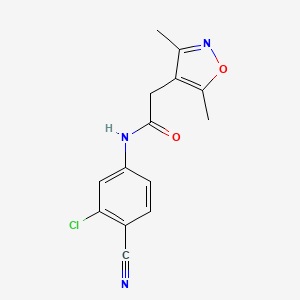
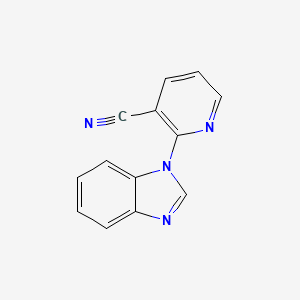

![1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7461382.png)
![7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one](/img/structure/B7461385.png)
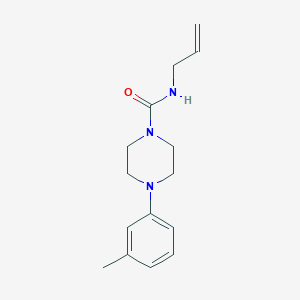
![4-bromo-N-[3-(2-methylpropoxy)propyl]benzenesulfonamide](/img/structure/B7461403.png)
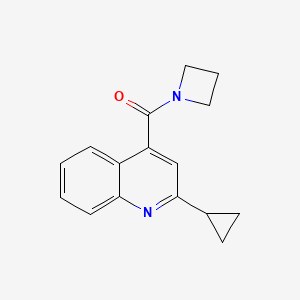
![N-cyclopropyl-2-[[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]acetamide](/img/structure/B7461408.png)
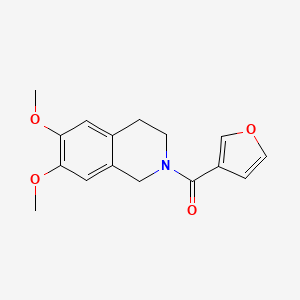
![3,4-dihydro-2H-quinolin-1-yl-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7461436.png)

